

# Validating Functional Hearing Recovery with LY3056480: A Comparative Guide Using DPOAE

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **LY3056480**, a gamma-secretase inhibitor, for the functional recovery of hearing, with a focus on validation using Distortion Product Otoacoustic Emissions (DPOAE). We will delve into the experimental data from clinical trials, outline the methodologies used, and compare its performance with current standards of care for sensorineural hearing loss (SNHL).

#### **Executive Summary**

LY3056480 is an investigational drug designed to regenerate inner ear sensory hair cells by inhibiting the Notch signaling pathway. Clinical trials have assessed its safety and efficacy in patients with mild to moderate SNHL. While the trials demonstrated that LY3056480 was safe and well-tolerated, it did not meet its primary endpoint of statistically significant hearing improvement across the entire study population. However, post-hoc analyses revealed encouraging signs of biological activity and hearing improvement in a subset of patients, warranting further investigation.[1][2][3] DPOAEs were utilized as a secondary outcome measure in these trials, and while no significant changes were observed across the group, they remain a critical tool for assessing outer hair cell function in hearing restoration studies.[4][5]

## Comparative Data on LY3056480 in Hearing Recovery







The following table summarizes the quantitative data from the REGAIN clinical trials on **LY3056480**. It is important to note that direct comparative DPOAE data from head-to-head trials with other pharmacological agents for hearing regeneration is not yet available in published literature. Therefore, the comparison is made against the baseline and the current standard of care.



| Parameter                             | LY3056480<br>(REGAIN Trial<br>Results)                                                                                       | Current Standard of<br>Care (Hearing<br>Aids/Cochlear<br>Implants)                         | Alternative Pharmacological Agents (Preclinical/Early Clinical)                                        |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Primary Efficacy<br>Endpoint          | Did not meet the pre-<br>defined primary<br>endpoint of ≥10 dB<br>improvement in pure-<br>tone average at 12<br>weeks.[3][4] | Amplifies sound to compensate for hearing loss; does not restore natural hearing function. | Data is primarily from<br>animal models;<br>human clinical data is<br>limited or not yet<br>available. |
| DPOAE Amplitude                       | No statistically significant change from baseline to 6 and 12 weeks.[4]                                                      | Does not directly affect DPOAEs as it does not restore hair cell function.                 | Preclinical studies may show DPOAE improvements in animal models of hearing loss.                      |
| DPOAE Signal-to-<br>Noise Ratio (SNR) | No statistically<br>significant change<br>from baseline to 6 and<br>12 weeks.[4]                                             | Not applicable.                                                                            | Variable, depending on the agent and animal model.                                                     |
| Speech Reception<br>Threshold (SRT)   | No statistically<br>significant change<br>from baseline to 6 and<br>12 weeks.[4]                                             | Can significantly improve SRT in quiet and noisy environments.                             | Limited human data<br>available.                                                                       |
| Subjective<br>Improvement<br>(HHIA/E) | No statistically significant change in Hearing Handicap Inventory for Adults/Elderly scores.                                 | Can lead to significant improvements in quality of life and communication.                 | Not yet established in large-scale human trials.                                                       |
| Safety and Tolerability               | Safe and well-<br>tolerated with no<br>severe or serious<br>adverse events                                                   | Generally safe, but can have issues with fit, comfort, and maintenance.                    | Safety profiles are still under investigation.                                                         |



reported in Phase I.[3]

[6]

Cochlear implants require surgery with associated risks.

### Experimental Protocols LY3056480 Administration (REGAIN Trial Protocol)

The REGAIN trial was a multi-center, open-label study for Phase I and included a randomized, placebo-controlled arm in later stages, though results for the latter are not fully detailed in the provided search results. The administration protocol for **LY3056480** was as follows:

- Patient Population: Adults (18-80 years) with mild to moderate sensorineural hearing loss.[2]
   [7]
- Drug Formulation: LY3056480, a gamma-secretase inhibitor.
- Route of Administration: Intratympanic injection.[3] A local anesthetic was used to numb the eardrum, and the drug was injected through the eardrum into the middle ear space using a syringe.[7]
- Dosing Regimen: Three injections were administered, one week apart.[6] The Phase I trial
  involved multiple ascending doses, with the highest dose of 250 micrograms being confirmed
  as safe.[3][8]
- Outcome Measures:
  - Primary: Change from baseline in average pure-tone air conduction threshold across 2, 4,
     and 8 kHz at 12 weeks.[4]
  - Secondary: Included pure-tone thresholds at individual frequencies, speech reception thresholds, and DPOAE amplitudes and SNRs.[4]

### Distortion Product Otoacoustic Emissions (DPOAE) Measurement



While the specific parameters for the REGAIN trial's DPOAE measurements are not exhaustively detailed in the search results, a general, robust protocol for assessing outer hair cell function in a clinical research setting is as follows:

- Environment: Testing is conducted in a quiet, sound-attenuating booth to minimize background noise.
- Equipment: A calibrated DPOAE measurement system with a probe that fits securely in the external ear canal.
- Stimulus Parameters:
  - Primary Tones (f1 and f2): Two pure tones are presented simultaneously. A common frequency ratio (f2/f1) is 1.22.[9][10]
  - Stimulus Levels (L1 and L2): The levels of the primary tones are typically set between 55 and 75 dB SPL.[9] For instance, L1 = 65 dB SPL and L2 = 55 dB SPL is a frequently used paradigm.[11]
  - Frequency Range: DPOAEs are measured across a range of f2 frequencies, typically from
     1.5 kHz to 8 kHz or higher, to assess the function of different regions of the cochlea.[9][11]
- Measurement: The system records the level of the 2f1-f2 distortion product, which is the
  emission generated by the outer hair cells. The noise floor at surrounding frequencies is also
  measured.
- Analysis: The DPOAE amplitude and the signal-to-noise ratio (SNR) are calculated. A
  DPOAE is typically considered present if the SNR is at least 3-6 dB.
- Interpretation: The presence and amplitude of DPOAEs are correlated with the health and function of outer hair cells. A reduction or absence of DPOAEs at specific frequencies suggests damage to the outer hair cells in the corresponding region of the cochlea.[9][12]

# Visualizations Signaling Pathway of LY3056480 in Hair Cell Regeneration





Click to download full resolution via product page

Caption: Mechanism of LY3056480 action on Notch signaling.

## Experimental Workflow for DPOAE Validation of Hearing Recovery





Click to download full resolution via product page

Caption: Workflow for validating hearing recovery with DPOAE.





#### **Logical Comparison of LY3056480 and Alternatives**



Click to download full resolution via product page

Caption: Comparison of **LY3056480** and prosthetic hearing solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. UCLH and UCL successfully complete world-first trial of a regenerative hearing drug: University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]
- 2. World-first trial of regenerative hearing drug is successfully completed | UCL News UCL
   University College London [ucl.ac.uk]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneonline.com [geneonline.com]
- 6. hearingreview.com [hearingreview.com]
- 7. ISRCTN [isrctn.com]
- 8. Welcome to the REGAIN Project [regainyourhearing.eu]
- 9. Observations of Distortion Product Otoacoustic Emission Components in Adults With Hearing Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivariate DPOAE metrics for identifying changes in hearing: Perspectives from ototoxicity monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating Functional Hearing Recovery with LY3056480: A Comparative Guide Using DPOAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616597#validating-functional-recovery-of-hearing-with-ly3056480-using-dpoae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com